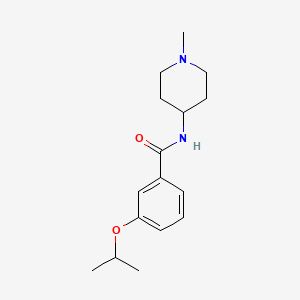
3-methyl-1-(phenylacetyl)-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-(phenylacetyl)-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as MAP-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential in various fields of research. MAP-1 is a pyrazolone derivative that has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of MAP-1 is not fully understood. However, it has been suggested that MAP-1 exerts its effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Inhibition of these enzymes leads to a reduction in inflammation and an increase in acetylcholine levels, respectively.
Biochemical and Physiological Effects:
MAP-1 has been shown to exert various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. MAP-1 has also been shown to increase acetylcholine levels, leading to improved cognitive function. Additionally, MAP-1 has been shown to improve glucose tolerance and insulin sensitivity, indicating its potential in treating diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
MAP-1 has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. However, there are also some limitations to using MAP-1 in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its effects on human subjects.
Zukünftige Richtungen
There are several future directions for research on MAP-1. One area of interest is its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration of MAP-1 in treating various conditions. Furthermore, the development of new synthetic methods for MAP-1 could lead to more efficient and cost-effective production. Overall, the potential of MAP-1 in various fields of research makes it an exciting area of study for future research.
Synthesemethoden
MAP-1 can be synthesized using different methods, including the reaction of 3-methyl-1-phenylacetyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid with pyridine-3-carboxaldehyde in the presence of a base. Another method involves the reaction of 3-methyl-1-phenylacetyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid with pyridine-3-carbohydrazide in the presence of a base. Both methods result in the formation of MAP-1.
Wissenschaftliche Forschungsanwendungen
MAP-1 has been extensively studied for its potential in various fields of research. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic properties. MAP-1 has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, MAP-1 has been studied for its potential in treating diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Eigenschaften
IUPAC Name |
1-(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13-11-17(22,15-8-5-9-18-12-15)20(19-13)16(21)10-14-6-3-2-4-7-14/h2-9,12,22H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYMYTOVTKMCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromobenzyl)thio]-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5037962.png)
![N-butyl-6-chloro-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5037971.png)


![2-phenoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5037992.png)
![6-(4-methoxyphenyl)-9-{[2-(methylthio)-3-pyridinyl]carbonyl}-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B5037998.png)

![N~1~-allyl-N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5038010.png)


![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5038023.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5038047.png)
![2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5038048.png)
![1-ethyl-4-{3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5038056.png)